4-chloro-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide
Description
This compound is a benzamide derivative featuring a 4-chloro-substituted benzamide core linked to a 4-methoxyphenyl-1,2,4-oxadiazole moiety via an imidazole-methylphenyl bridge. Its structural complexity arises from the integration of three heterocyclic systems: benzamide, oxadiazole, and imidazole. Such hybrid structures are often designed to optimize pharmacokinetic and pharmacodynamic profiles, particularly in anticancer and antimicrobial research .
Properties
IUPAC Name |
4-chloro-N-[4-[[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN5O3/c1-34-22-12-6-18(7-13-22)24-30-26(35-31-24)23-15-32(16-28-23)14-17-2-10-21(11-3-17)29-25(33)19-4-8-20(27)9-5-19/h2-13,15-16H,14H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJLVPVKCSLLJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-chloro-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 373.8 g/mol. The structure includes a chloro-substituted benzamide linked to an imidazole and oxadiazole moiety, which are known for their pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H16ClN3O4 |
| Molecular Weight | 373.8 g/mol |
| IUPAC Name | This compound |
| InChI Key | SDBMGAALODYGMH-UHFFFAOYSA-N |
Anticancer Potential
Recent studies have highlighted the anticancer activity of compounds containing oxadiazole and imidazole rings. Specifically, derivatives similar to This compound have shown promising results against various cancer cell lines.
The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. The compound may interact with specific molecular targets such as:
- EGFR (Epidermal Growth Factor Receptor) : Inhibition leads to reduced tumor growth.
- Src Kinase : Targeting this pathway can induce apoptosis in cancer cells.
Efficacy Against Cancer Cell Lines
In vitro studies have demonstrated significant cytotoxic effects on various cancer cell lines. For instance:
- MDA-MB-435 (melanoma) : IC50 values observed were around 2.09 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-435 (melanoma) | 2.09 | |
| K-562 (leukemia) | 0.67 | |
| HCT-116 (colon cancer) | 0.80 |
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Study on Oxadiazole Derivatives : A study evaluated a series of oxadiazole derivatives against multiple cancer types, revealing that compounds with similar structural motifs exhibited significant cytotoxicity against leukemia and solid tumors.
- Molecular Docking Studies : Computational studies suggest that the binding affinity of these compounds to target proteins correlates with their biological activity, providing insights into their potential as therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Heterocycles
Compound 25 ():
4-(Chloromethyl)-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide
- Key Differences: Replaces the oxadiazole-imidazole bridge with a methyl-imidazole-trifluoromethylphenyl group. The trifluoromethyl group enhances metabolic stability but reduces polarity compared to the 4-methoxyphenyl group in the target compound.
- Activity: Reported to exhibit moderate anticancer activity (IC₅₀ = 8.2 µM against MCF-7 cells), suggesting the trifluoromethyl group may enhance cytotoxicity .
Compound 6 ():
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide
- Key Differences: Substitutes oxadiazole with isoxazole and thiadiazole rings.
- Physicochemical Data: Melting point = 160°C; IR absorption at 1606 cm⁻¹ (C=O stretch) .
Analogues with Varied Substitutions on the Benzamide Core
4-Fluoro-N-(4-(4-Methoxyphenyl)thiazol-2-yl)benzamide ():
- Key Differences: Replaces the chloro group with fluorine and substitutes the imidazole-oxadiazole system with a thiazole ring. Fluorine’s electronegativity may improve metabolic stability but reduce steric bulk compared to chlorine.
- Synthetic Utility: Used as a precursor for antimicrobial agents, highlighting the role of halogen choice in bioactivity .
4-Chloro-N-{3-[1-(3,5-Dimethylphenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl]-1,2,4-Thiadiazol-5-yl}benzamide ():
- Key Differences: Incorporates a triazole-thiadiazole scaffold instead of imidazole-oxadiazole. The 3,5-dimethylphenyl group increases hydrophobicity, which may enhance CNS penetration.
- Structural Insights: Molecular weight = 479.93 g/mol; features a planar triazole ring that could favor π-π stacking interactions .
Research Findings and Trends
- Heterocycle Impact: Oxadiazole and thiadiazole derivatives (e.g., ) often exhibit enhanced bioactivity due to their electron-deficient cores, which facilitate interactions with enzymatic targets .
- Substituent Effects: Chloro and fluoro groups on benzamide improve metabolic stability, while methoxy groups balance lipophilicity and solubility .
- Synthetic Feasibility: The target compound’s imidazole-oxadiazole bridge requires multi-step synthesis (similar to ’s triazole-thiazole derivatives), involving condensation and cyclization reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
